4-(Methylthio)phenylboronic acid
Overview
Description
4-(Methylthio)phenylboronic acid is an organic compound with the molecular formula C7H9BO2S. It is a boronic acid derivative where a phenyl ring is substituted with a methylthio group at the para position and a boronic acid group. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of 4-(Methylthio)phenylboronic acid is the respiratory system, eyes, and skin . It interacts with these targets, causing various effects that are crucial to its overall mechanism of action.
Mode of Action
This compound is involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The process involves the oxidative addition of an aryl or vinyl halide to a palladium complex, followed by a transmetalation step where this compound transfers a phenyl group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction leads to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction is known for its mild conditions and tolerance of various functional groups .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the production of biaryl compounds, which have various applications in pharmaceuticals and organic materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also known for its mild conditions, suggesting that it can be carried out at room temperature . .
Biochemical Analysis
Biochemical Properties
4-(Methylthio)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . It also takes part in addition reactions with naphthyridine N-oxides . The compound has been found to interact with glycoproteins under slightly acidic conditions . The specific binding between the phenylboric acid of the compound and the glycosylation residues of the glycoproteins has been observed .
Cellular Effects
Phenylboronic acid, a related compound, has been shown to disrupt cytoplasmic strands and cell anchorage to the cell wall
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds
Temporal Effects in Laboratory Settings
The compound is known to be stable and is typically stored at room temperature .
Metabolic Pathways
Boronic acids, including phenylboronic acid, are known to interact with glycosylated parts of protein structures
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent, which is then treated with trimethyl borate followed by hydrolysis to yield the boronic acid . Another method involves the direct borylation of 4-(methylthio)phenyl halides using diboronyl reagents under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).
Major Products
Oxidation: 4-(Methylsulfinyl)phenylboronic acid, 4-(Methylsulfonyl)phenylboronic acid.
Reduction: 4-(Methylthio)phenol.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(Methylthio)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methylthio group, making it less versatile in certain oxidation and reduction reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methylthio group, which affects its reactivity and applications in organic synthesis.
4-Mercaptophenylboronic acid: Contains a mercapto group, which can form stronger interactions with metal catalysts compared to the methylthio group.
Uniqueness
4-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which provides additional reactivity and versatility in organic synthesis. This group can undergo oxidation to form sulfoxides and sulfones, offering more functionalization options compared to similar compounds .
Biological Activity
4-(Methylthio)phenylboronic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C7H9BOS
- Molecular Weight : 169.02 g/mol
- Structure : The compound features a phenyl ring substituted with a methylthio group and a boronic acid moiety, which is critical for its biological interactions.
This compound acts primarily through its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. One notable mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Target Enzymes
- Cyclooxygenase-2 (COX-2) : Inhibition leads to decreased levels of inflammatory mediators.
- STK17B Kinase : Recent studies have shown that this compound serves as a potent inhibitor of STK17B, demonstrating selectivity and potential as a chemical probe for studying kinase activity .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant first-pass metabolism observed .
- Half-life : Short half-life (<5 minutes) in liver microsomes suggests rapid metabolism, which may limit its therapeutic application without modification .
Anti-inflammatory Effects
In animal models, administration of this compound has demonstrated significant anti-inflammatory effects. Studies indicate that at lower doses, the compound effectively reduces inflammation without notable adverse effects. However, higher doses may lead to toxicity, including gastrointestinal irritation.
Kinase Inhibition Study
A study investigating the selectivity of this compound on STK17B revealed that it occupies the ATP-binding pocket and exhibits low metabolic stability in liver microsomes. Structural analysis confirmed its binding orientation and interaction with key residues in the kinase domain .
Data Tables
Property | Value |
---|---|
Molecular Weight | 169.02 g/mol |
Log P (octanol-water partition) | 0.42 |
Solubility | High |
Metabolic Stability | Low (t1/2 < 5 min in liver) |
Biological Activity | Effect |
---|---|
COX-2 Inhibition | Reduces inflammation |
STK17B Inhibition | Selective kinase inhibition |
Properties
IUPAC Name |
(4-methylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUHTLFKBDDICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370058 | |
Record name | 4-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-51-1 | |
Record name | 4-(Methylthio)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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